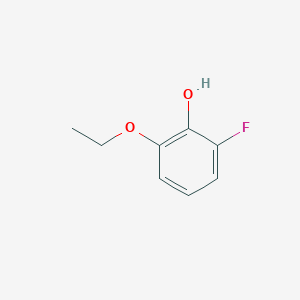

2-Ethoxy-6-fluorophenol

Overview

Description

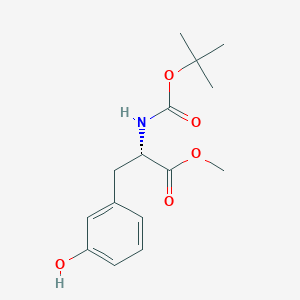

2-Ethoxy-6-fluorophenol is an organic compound that is widely used in various fields of scientific research and industry. It has a molecular weight of 156.16 g/mol .

Synthesis Analysis

The synthesis of phenols like 2-Ethoxy-6-fluorophenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-6-fluorophenol has been experimentally characterized by means of X-ray Diffraction, IR, and UV-Vis .Chemical Reactions Analysis

The proton transfer process observed in the structure analysis and DFT calculations of (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol . The results show that there is a dynamic equilibrium between the aromaticity level of phenol and chelate ring and furthermore π-electron coupling affecting the overall molecule of the title compound .Physical And Chemical Properties Analysis

2-Ethoxy-6-fluorophenol has a density of 1.262 g/cm³ and is soluble in ethanol, methanol, and chloroform. It is stored at room temperature and is in liquid form .Scientific Research Applications

1. Substrate in Site-Selective Metalation Reactions

2-Ethoxy-6-fluorophenol and its derivatives have been studied as substrates in site-selective metalation reactions. These reactions are critical for the synthesis of various organic compounds. For instance, O-Methoxymethyl (MOM) protected fluorophenols can undergo clean metalation and subsequent site-selective electrophilic substitution (Marzi et al., 2001).

2. Development of Solid-State Red Fluorophores

Ethoxy-substituted dibenzothiazolylphenols, which include 2-ethoxy-6-fluorophenol derivatives, have been used to create solid-state red fluorophores. These materials are promising for developing efficient solid-state red-emitting materials with relatively small π-conjugation and no bulky groups (Sakai et al., 2014).

3. Antitumor Agent Research

Derivatives of 2-Ethoxy-6-fluorophenol have been studied for their antitumor properties. For example, 6-bromo-8-ethoxy-3-nitro-2H-chromene, a derivative, exhibited potent antiproliferative activities against a panel of tumor cell lines, suggesting potential in cancer treatment research (Yin et al., 2013).

4. Environmental Biodegradation

2-Ethoxy-6-fluorophenol and related compounds have been a subject of environmental studies, particularly in the context of biodegradation by bacterial cultures. Understanding the biodegradation pathways of such compounds is essential for environmental remediation (Duque et al., 2012).

5. Fluorescent Probe Development

Fluorophenol derivatives, including 2-ethoxy variants, have been used in developing fluorescent probes sensitive to pH changes and metal cations. This application is significant in chemical sensing and imaging (Tanaka et al., 2001).

Mechanism of Action

Fluorophenols bearing nitrogenated heterocycle moieties, a class of novel Keap1-Nrf2 protein-protein interaction inhibitors, have been synthesized. The interacted approach and action mechanism with key protein Keap1 by molecular docking and to provide scientific bases for further theoretical research .

Safety and Hazards

properties

IUPAC Name |

2-ethoxy-6-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXYTVJBWQYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)

![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)